Quinolinol, 5-chloro-7-iodo-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinolinol, 5-chloro-7-iodo-, typically involves halogenation reactions. One common method includes the iodination of 5-chloro-8-hydroxyquinoline. The reaction conditions often involve the use of iodine and a suitable oxidizing agent in an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, ensuring high purity and yield. The reaction is carefully controlled to prevent over-iodination and to maintain the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinolinol, 5-chloro-7-iodo-, can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: This compound can be reduced to form various hydroquinone derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine or iodine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinol derivatives.
Scientific Research Applications
Quinolinol, 5-chloro-7-iodo-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinolinol, 5-chloro-7-iodo-, involves its ability to chelate metal ions such as zinc and copper. This chelation disrupts metal homeostasis, which is crucial in various biological processes. In neurodegenerative diseases, it helps in reducing oxidative stress and amyloid plaque formation by redistributing metal ions . Additionally, its antibacterial and antifungal activities are attributed to its ability to interfere with microbial metal-dependent enzymes .
Comparison with Similar Compounds
5-Chloro-8-hydroxyquinoline: Shares similar metal-binding properties but lacks the iodine atom, making it less effective in certain applications.
8-Hydroxyquinoline: A parent compound with broad applications but without the enhanced biological activities conferred by halogenation.
7-Iodo-5-chloroxine: Another halogenated derivative with similar properties but different substitution patterns.
Uniqueness: Quinolinol, 5-chloro-7-iodo-, stands out due to its dual halogenation, which enhances its metal-binding affinity and biological activities. This makes it particularly effective in applications requiring strong metal chelation and antimicrobial properties .
Properties
CAS No. |
12167-26-9 |
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Molecular Formula |
C9H5ClINO |
Molecular Weight |
305.50 g/mol |
IUPAC Name |
5-chloro-7-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClINO/c10-7-3-5(11)4-8-6(7)1-2-9(13)12-8/h1-4H,(H,12,13) |
InChI Key |
JFLGQBLGIWVUNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2)I)Cl |
Origin of Product |
United States |
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